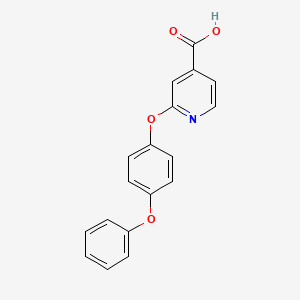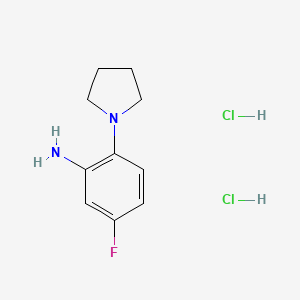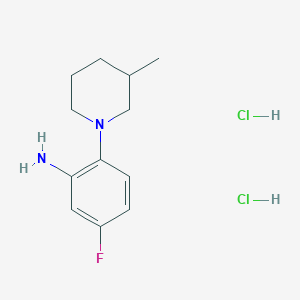
2-(4-フェノキシフェノキシ)イソニコチン酸
概要
説明
2-(4-Phenoxyphenoxy)isonicotinic acid is an organic compound with the molecular formula C18H13NO4 It is a derivative of isonicotinic acid, featuring two phenoxy groups attached to the isonicotinic acid core
科学的研究の応用
2-(4-Phenoxyphenoxy)isonicotinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
It’s worth noting that isonicotinic acid, a related compound, is known to target mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
Related compounds such as isoniazid, a derivative of isonicotinic acid, are known to inhibit the synthesis of mycolic acid, an essential component of the bacterial cell wall .
Biochemical Pathways
Isoniazid, a related compound, is known to interfere with the fatty acid synthase ii system, which is involved in the biosynthesis of mycolic acids .
Pharmacokinetics
Isoniazid, a related compound, is well-absorbed orally, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in the urine .
生化学分析
Biochemical Properties
2-(4-Phenoxyphenoxy)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity, stability, and function. For instance, it has been observed to interact with certain proteomics research enzymes, affecting their catalytic activities . The nature of these interactions is often characterized by binding affinities and the resulting conformational changes in the biomolecules.
Cellular Effects
2-(4-Phenoxyphenoxy)isonicotinic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 2-(4-Phenoxyphenoxy)isonicotinic acid involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their catalytic activities . This binding interaction can result in conformational changes in the enzyme structure, affecting its function. Furthermore, 2-(4-Phenoxyphenoxy)isonicotinic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Phenoxyphenoxy)isonicotinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Phenoxyphenoxy)isonicotinic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-(4-Phenoxyphenoxy)isonicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
2-(4-Phenoxyphenoxy)isonicotinic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of enzymes involved in key metabolic processes, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 2-(4-Phenoxyphenoxy)isonicotinic acid within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and its ability to exert its effects on target biomolecules.
Subcellular Localization
The subcellular localization of 2-(4-Phenoxyphenoxy)isonicotinic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of 2-(4-Phenoxyphenoxy)isonicotinic acid can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenoxyphenoxy)isonicotinic acid typically involves the reaction of isonicotinic acid with phenoxyphenol derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction between isonicotinic acid and 4-phenoxyphenol, resulting in the formation of the desired product .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(4-Phenoxyphenoxy)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
類似化合物との比較
Similar Compounds
Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4-position of the pyridine ring.
Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Nicotinic acid: Another isomer with the carboxyl group at the 3-position.
Uniqueness
These modifications can enhance its binding affinity to biological targets and provide new avenues for research and development .
特性
IUPAC Name |
2-(4-phenoxyphenoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-18(21)13-10-11-19-17(12-13)23-16-8-6-15(7-9-16)22-14-4-2-1-3-5-14/h1-12H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQIQSZZTAQCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=NC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride](/img/structure/B1389721.png)


![C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride](/img/structure/B1389725.png)






![3-(3-Fluoro-phenyl)-4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine hydrochloride](/img/structure/B1389736.png)
![2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B1389738.png)
![2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B1389739.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1389740.png)
